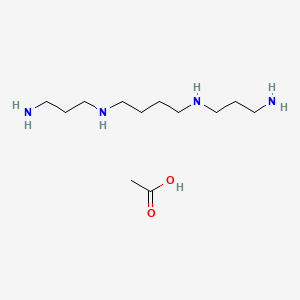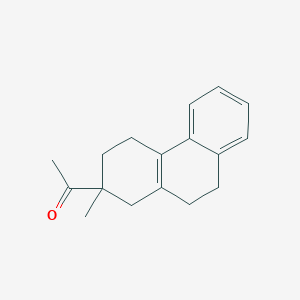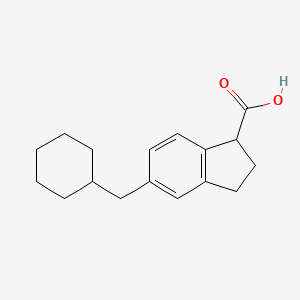
Diethyl (pyrrolidin-2-ylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (pyrrolidin-2-ylidene)propanedioate is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a propanedioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable pyrrolidine derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with the pyrrolidine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (pyrrolidin-2-ylidene)propanedioate can undergo various chemical reactions, including:
Alkylation: The enolate ion formed from diethyl propanedioate can react with alkyl halides to form substituted derivatives
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide in ethanol is commonly used to generate the enolate ion
Alkyl Halides: These are used for alkylation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.
Applications De Recherche Scientifique
Diethyl (pyrrolidin-2-ylidene)propanedioate has several applications in scientific research:
Medicinal Chemistry: The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the development of bioactive molecules with various therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Compounds containing the pyrrolidine ring have shown significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties
Mécanisme D'action
The mechanism of action of diethyl (pyrrolidin-2-ylidene)propanedioate is largely dependent on its interactions with biological targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The compound’s effects are mediated through its binding to specific molecular targets, which can include enzymes, receptors, and other proteins involved in various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with significant biological activity.
Diethyl Malonate: A precursor in the synthesis of diethyl (pyrrolidin-2-ylidene)propanedioate.
Pyrrolizines: Compounds with a similar pyrrolidine core structure used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of the pyrrolidine ring and the propanedioate group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
73181-16-5 |
|---|---|
Formule moléculaire |
C11H17NO4 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
diethyl 2-pyrrolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)9(11(14)16-4-2)8-6-5-7-12-8/h12H,3-7H2,1-2H3 |
Clé InChI |
IMHXEOPFSUQKMK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCCN1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
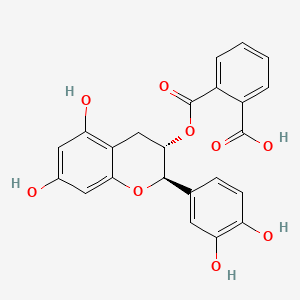

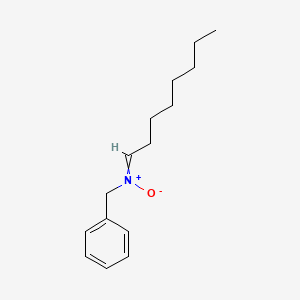
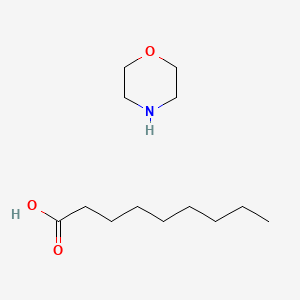
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
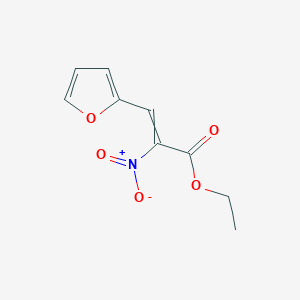

![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
